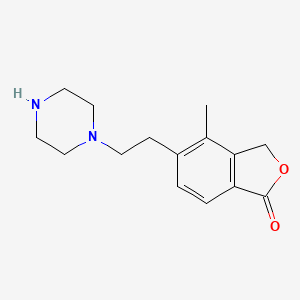

4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

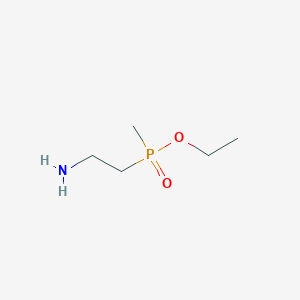

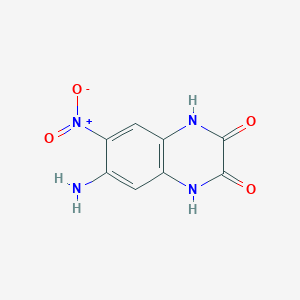

4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is a synthetic organic compound that belongs to the class of benzofuran derivatives. This compound is of interest due to its potential applications in medicinal chemistry and pharmacology. The structure of this compound consists of a benzofuran core substituted with a piperazine moiety, which imparts unique chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one typically involves the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and an α,β-unsaturated carbonyl compound, under acidic or basic conditions.

Introduction of the Piperazine Moiety: The piperazine moiety can be introduced through nucleophilic substitution reactions. For example, the benzofuran intermediate can be reacted with 1-(2-chloroethyl)piperazine in the presence of a base such as potassium carbonate.

Methylation: The final step involves the methylation of the benzofuran ring, which can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: 1-(2-chloroethyl)piperazine in the presence of potassium carbonate.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups at the piperazine moiety.

Wissenschaftliche Forschungsanwendungen

4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one has several scientific research applications, including:

Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and psychiatric conditions.

Biological Research: It is used as a tool compound to study the interactions of benzofuran derivatives with biological targets such as receptors and enzymes.

Industrial Applications:

Wirkmechanismus

The mechanism of action of 4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. The benzofuran core may also contribute to the compound’s binding affinity and selectivity for certain targets. The exact pathways and molecular targets involved can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-(2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Lacks the methyl group at the 4-position, which may affect its pharmacological properties.

4-methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, which significantly alters its biological activity.

4-methyl-5-(2-morpholin-4-ylethyl)-2-benzofuran-1(3H)-one: Contains a morpholine ring instead of a piperazine ring, leading to different receptor interactions.

Uniqueness

4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one is unique due to the presence of both the piperazine moiety and the methyl group on the benzofuran core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel |

C15H20N2O2 |

|---|---|

Molekulargewicht |

260.33 g/mol |

IUPAC-Name |

4-methyl-5-(2-piperazin-1-ylethyl)-3H-2-benzofuran-1-one |

InChI |

InChI=1S/C15H20N2O2/c1-11-12(4-7-17-8-5-16-6-9-17)2-3-13-14(11)10-19-15(13)18/h2-3,16H,4-10H2,1H3 |

InChI-Schlüssel |

FLAJXCLQNJIJIN-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC2=C1COC2=O)CCN3CCNCC3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[3-(2-oxopropyl)phenyl]propanoate](/img/structure/B8612408.png)

![5-(4-Bromophenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B8612412.png)

![tert-Butyl(dimethyl){[4-(trimethylsilyl)but-3-yn-1-yl]oxy}silane](/img/structure/B8612428.png)